molecular formula C14H10ClN3O2 B8112559 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole

Cat. No.: B8112559
M. Wt: 287.70 g/mol
InChI Key: QQJUPMSDZXGWGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties. The presence of a nitro group and a chlorobenzyl group in the structure of this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole typically involves the reaction of 4-chlorobenzyl chloride with 5-nitro-1H-benzimidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like cesium carbonate. The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products Formed

    Reduction of Nitro Group: Formation of 2-(4-chlorobenzyl)-5-amino-1H-benzimidazole.

    Substitution Reactions: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorobenzyl group may enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole is unique due to its combination of a nitro group and a chlorobenzyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-nitro-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-10-3-1-9(2-4-10)7-14-16-12-6-5-11(18(19)20)8-13(12)17-14/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJUPMSDZXGWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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